molecular formula C19H28N2O3S B4583509 N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4583509
M. Wt: 364.5 g/mol
InChI Key: YNMULBWSBHHWTM-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

Research into beta-Piperidinoethylsulfides, which share structural motifs with the queried compound, has led to the discovery of potent inhibitors for cyclin-dependent kinase CDK2. This is significant for medicinal chemistry as CDK2 plays a crucial role in cell cycle regulation and cancer progression. The methodology developed for these inhibitors can be applied to a broad range of medicinal chemistry applications (Griffin et al., 2006).

Solid Phase Synthesis

The solid phase synthesis technique was employed to create N-p-Methylbenzyl benzamide, demonstrating the utility of this approach in synthesizing complex molecules. This method's efficiency and versatility make it applicable in synthesizing compounds with similar structural features (Luo & Huang, 2004).

Bioavailable 5-HT(2A) Receptor Antagonists

Research into acyclic sulfones, related to the structural framework of the query, has led to the development of bioavailable and brain-penetrant 5-HT(2A) receptor antagonists. This is significant for drug development, particularly for psychiatric and neurological disorders (Fletcher et al., 2002).

Bifunctional Tetraaza Macrocycles

The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which could be related in structural complexity and synthetic approach to the queried compound, showcases the potential for creating bifunctional chelating agents. These agents have applications in radiopharmaceuticals and imaging (McMurry et al., 1992).

Novel Azacyclization Methods

The development of novel azacyclization methods to produce 4,6-disubstituted 2-piperidinones illustrates advanced synthetic techniques that could be applied to the synthesis and functionalization of compounds like "N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide" (Maekawa et al., 2012).

properties

IUPAC Name

N-cyclopentyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-6-8-16(9-7-15)14-25(23,24)21-12-10-17(11-13-21)19(22)20-18-4-2-3-5-18/h6-9,17-18H,2-5,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMULBWSBHHWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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